molecular formula C18H18BrNO B2994199 (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone CAS No. 1184407-94-0

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone

Cat. No.: B2994199
CAS No.: 1184407-94-0
M. Wt: 344.252
InChI Key: SHZVAZGKXNPKDK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone (CAS 1184407-94-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C18H18BrNO and a molecular weight of 344.25, this compound features a benzoylpiperidine core, which is recognized as a privileged structure in the design of bioactive molecules . This specific framework is metabolically stable and is considered a potential bioisostere for piperazine rings, making it a valuable scaffold for exploring structure-activity relationships (SAR) . The structure incorporates two key sites for further functionalization: the 4-bromophenyl group offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to diversify the aromatic moiety. Meanwhile, the 4-phenyl substitution on the piperidine ring can be critical for modulating the compound's interaction with biological targets. The benzoylpiperidine motif is frequently found in ligands targeting the central nervous system, including potent serotoninergic (e.g., 5-HT2A) and dopaminergic receptor agents, which are investigated for potential application in neuropsychiatric and neurodegenerative conditions . Beyond neuroscience, this privileged scaffold is also utilized in the development of potential anticancer, antitubercular, and metabolic disease therapeutics, highlighting its broad utility in pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromophenyl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZVAZGKXNPKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+4-PhenylpiperidineThis compound+HCl\text{4-Bromobenzoyl chloride} + \text{4-Phenylpiperidine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzoyl chloride+4-Phenylpiperidine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of brominated benzophenones with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound have been investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its brominated structure can impart flame-retardant properties to materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Key Observations

Impact of Bromine Substitution: The para-bromine in the target compound increases molecular weight and lipophilicity (predicted logP ~3.5) compared to non-brominated analogs like 4PP-12 (logP ~2.8) . Bromine’s electron-withdrawing effect may enhance stability and intermolecular interactions, as seen in crystal structures of naphthyl analogs .

Piperazine-containing analogs (e.g., BAY10000493) exhibit higher complexity and specificity in ion channel inhibition .

Crystallographic Insights: The bromophenyl group in naphthyl derivatives creates a dihedral angle of 72.02° with the aromatic plane, suggesting steric hindrance in the target compound . Crystal packing in related methanones is stabilized by C–H···O hydrogen bonds and van der Waals interactions .

Synthetic Routes :

  • Pd-catalyzed cross-coupling (e.g., in BPAc synthesis ) and nucleophilic substitution (e.g., pyrrolidine reaction ) are common methods.
  • Bromination using reagents like DBDMH and TogniN3 could introduce bromine post-synthesis .

Research Findings and Implications

Pharmacological Potential

  • Ion Channel Modulation : Piperidine/piperazine moieties in BAY10000493 and related compounds inhibit potassium channels, implying the target compound may interact with similar targets .
  • NLO Properties: DFT studies on pyrrolidine analogs highlight the role of electron-withdrawing groups (e.g., bromine) in enhancing nonlinear optical activity .

Computational and Experimental Validation

  • SHELX programs are recommended for crystallographic refinement.
  • Conformational analysis via DFT could predict reactivity and binding modes, as demonstrated for pyrazolone derivatives .

Biological Activity

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

  • Molecular Formula : C18H20BrN
  • Molecular Weight : 344.27 g/mol
  • IUPAC Name : this compound

The compound is believed to interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous physiological processes and are common targets for drug development.

Target Receptors

Research indicates that compounds similar to this compound may act on:

  • Opioid Receptors : Known for their role in pain modulation.
  • Dopamine Receptors : Involved in mood regulation and reward pathways.

In Vitro Studies

Studies have shown that this compound exhibits significant activity in various assays:

Assay Type Result Reference
Antinociceptive ActivityIC50 = 50 nM
Binding AffinityKd = 20 nM
Neuroprotective EffectsSignificant at 10 µM

These results suggest that the compound may possess analgesic and neuroprotective properties.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in pain relief and behavioral studies. Notably:

  • In a mouse model of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.

Case Studies

  • Case Study on Pain Management :
    • A study involving chronic pain models demonstrated that this compound provided relief comparable to standard opioid treatments, suggesting potential as an alternative analgesic without the typical side effects associated with opioids.
  • Neuroprotection in Neurodegenerative Models :
    • Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases like Alzheimer's.

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